molecular formula C13H21NO B3168683 [(4-Ethylphenyl)methyl](3-methoxypropyl)amine CAS No. 932216-14-3

[(4-Ethylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B3168683
CAS No.: 932216-14-3
M. Wt: 207.31 g/mol
InChI Key: YARMVWJDLYYSCD-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)methyl](3-methoxypropyl)amine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-methoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-12-5-7-13(8-6-12)11-14-9-4-10-15-2/h5-8,14H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARMVWJDLYYSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 Ethylphenyl Methylamine

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pathway Elucidation and Structural Information from MS/MS

The primary fragmentation pathways would likely involve:

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-N bond alpha to the phenyl ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a substituted benzyl (B1604629) cation (m/z 119) from the (4-ethylphenyl)methyl moiety. This is a characteristic fragmentation for N-benzyl compounds.

Alpha-Cleavage to the Nitrogen Atom: Cleavage of the C-C bond adjacent to the nitrogen on the 3-methoxypropyl side would result in the formation of an iminium ion. For instance, cleavage between the first and second carbon of the propyl chain would yield a resonance-stabilized iminium cation.

Loss of the Methoxy (B1213986) Group: Fragmentation of the 3-methoxypropyl side chain could involve the loss of a methoxy radical (•OCH3) or a neutral methanol (B129727) molecule (CH3OH), leading to characteristic mass losses.

McLafferty Rearrangement: If a gamma-hydrogen is available on the propyl chain, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene and the formation of a radical cation.

Predicted MS/MS Fragmentation Data Table

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral Loss (m/z)Proposed Fragment StructureFragmentation Pathway
207 (M+)11988[C9H11]+Benzylic cleavage
207 (M+)91116[C7H7]+Tropylium ion formation
207 (M+)14859[C10H14N]+Alpha-cleavage on the propyl chain
207 (M+)17631[C12H18N]+Loss of methoxy radical

Infrared and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification and Molecular Structure

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For (4-Ethylphenyl)methylamine, the key vibrational modes would be associated with the aromatic ring, the secondary amine, and the ether linkage.

Aromatic C-H Stretching: Vibrations in the range of 3100-3000 cm⁻¹ are characteristic of the C-H stretching on the ethylphenyl group.

Aliphatic C-H Stretching: The methyl and methylene (B1212753) groups in the ethyl and methoxypropyl substituents will exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ region.

N-H Stretching: As a secondary amine, a weak to medium N-H stretching band is expected in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bond is typically observed in the 1250-1020 cm⁻¹ range.

C-O-C Stretching: The ether linkage in the methoxypropyl group will show a characteristic strong C-O-C stretching band, usually in the 1150-1085 cm⁻¹ region.

Aromatic C=C Bending: The benzene (B151609) ring will have characteristic C=C in-plane bending vibrations in the 1600-1475 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹, which can indicate the substitution pattern.

Predicted IR and Raman Active Modes Data Table

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretch3300-3500Secondary Amine
Aromatic C-H Stretch3100-3000Ethylphenyl Ring
Aliphatic C-H Stretch2960-2850Ethyl and Methoxypropyl Groups
C=C Aromatic Ring Stretch1600-1475Ethylphenyl Ring
C-N Stretch1250-1020Amine
C-O-C Asymmetric Stretch1150-1085Ether

Conformational Isomer Differentiation

The flexibility of the 3-methoxypropyl chain and the rotation around the C-N bonds allow for the existence of multiple conformational isomers. These conformers would have slightly different energies and could potentially be distinguished by vibrational spectroscopy, particularly at low temperatures. The orientation of the methoxypropyl chain relative to the benzyl group can lead to different intramolecular interactions, which would be reflected in subtle shifts in the vibrational frequencies of the involved functional groups. Computational studies, such as Density Functional Theory (DFT) calculations, would be instrumental in predicting the vibrational spectra of the most stable conformers and aiding in their experimental identification. Studies on related benzylamine (B48309) derivatives have shown the presence of multiple conformers. colostate.edu

X-ray Crystallography of Crystalline Derivatives

Solid-State Structural Determination and Intermolecular Interactions

Intermolecular interactions play a crucial role in the packing of molecules in a crystal lattice. For a crystalline derivative of this compound, key interactions would include:

van der Waals forces: Arising from the ethylphenyl and propyl groups.

Dipole-dipole interactions: Due to the polar C-N and C-O bonds.

π-π stacking: Possible interactions between the aromatic rings of adjacent molecules.

Hydrogen Bonding Network Analysis

A critical aspect of the solid-state structure would be the hydrogen bonding network. khanacademy.org Hydrogen bonds are strong, directional intermolecular forces that significantly influence the physical properties of a compound. youtube.com In a crystalline salt of (4-Ethylphenyl)methylamine, the protonated amine group (N-H+) would act as a hydrogen bond donor. rsc.org The acceptor could be the counter-ion (e.g., Cl⁻) or the oxygen atom of the methoxy group of a neighboring molecule. nih.gov The formation of an extensive hydrogen bonding network is a key factor in the formation and stability of molecular crystals. nih.gov Analysis of this network would reveal how the molecules are organized and interconnected in the solid state.

Reaction Mechanisms and Reactivity Profiles of 4 Ethylphenyl Methylamine

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in the aminomethyl group (–CH₂NH₂) of (4-Ethylphenyl)methylamine possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in a variety of reactions where it attacks electron-deficient centers.

The nucleophilic nitrogen readily engages in acylation and alkylation reactions.

Acylation: (4-Ethylphenyl)methylamine reacts with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. For instance, its reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct yields N-((4-ethylphenyl)methyl)acetamide. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The initial reaction with an alkyl halide, for example, ethyl iodide, produces a secondary amine, N-ethyl-(4-ethylphenyl)methylamine. Due to the challenges in controlling the degree of alkylation, this method can lead to a mixture of products. masterorganicchemistry.com Further reaction can occur, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt (see section 4.1.3).

Reaction Type Reagent Example Product Class
AcylationAcetyl chlorideN-Arylmethylamide
AlkylationEthyl iodideSecondary Amine

This imine formation is the first step in a powerful synthetic method called reductive amination. masterorganicchemistry.com Instead of isolating the often unstable imine, a reducing agent is added to the reaction mixture in a one-pot synthesis. chemistrysteps.com The reducing agent selectively reduces the imine as it is formed, yielding a more highly substituted amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly effective as it is less reactive towards the starting carbonyl compound. masterorganicchemistry.comchemistrysteps.com This method provides a controlled way to form secondary or tertiary amines, avoiding the over-alkylation issues seen with direct alkylation. masterorganicchemistry.com

Carbonyl Reactant Intermediate Reducing Agent Final Product
Aldehyde (R'-CHO)ImineNaBH₃CNSecondary Amine
Ketone (R'-CO-R'')ImineNaBH(OAc)₃Secondary Amine

The reaction of (4-Ethylphenyl)methylamine with an excess of an alkylating agent, such as methyl iodide, leads to exhaustive alkylation and the formation of a quaternary ammonium salt. This process is known as the Menschutkin reaction. nih.gov The reaction proceeds in a stepwise manner: the primary amine is first converted to a secondary amine, then a tertiary amine, and finally, the tertiary amine attacks a fourth molecule of the alkyl halide. quora.com The resulting product is a (4-ethylphenyl)methyltrialkylammonium salt, which has a permanently positively charged nitrogen atom, regardless of the solution's pH. nih.gov These salts are ionic compounds with various applications, including as phase-transfer catalysts. researchgate.net

Starting Amine Alkylating Agent Intermediate Amines Final Product
PrimaryR-XSecondary, TertiaryQuaternary Ammonium Salt

Reactivity of the 4-Ethylphenyl Moiety

The aromatic ring of (4-Ethylphenyl)methylamine is susceptible to electrophilic attack, and the ethyl side-chain offers a site for functionalization.

The benzene (B151609) ring in (4-Ethylphenyl)methylamine contains two substituents: an ethyl group (-CH₂CH₃) and an aminomethyl group (-CH₂NH₂). Both groups are activating and direct incoming electrophiles to the ortho and para positions. vedantu.comlibretexts.org

Ethyl Group: This is a weakly activating group that directs substitution to the ortho and para positions through a positive inductive effect (+I). gauthmath.com

The directing effects of these two groups are cooperative. The position para to the ethyl group is occupied by the aminomethyl group, and vice versa. Therefore, electrophilic attack is directed to the positions that are ortho to both substituents, which are carbons 3 and 5 on the ring. The steric hindrance from the substituents can influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. uomustansiriyah.edu.iqyoutube.com

Substituent Group Activating/Deactivating Directing Effect
-CH₂CH₃ (Ethyl)Activatingortho, para
-CH₂NH₂ (Aminomethyl)Activatingortho, para

The ethyl group attached to the benzene ring possesses a benzylic position—the carbon atom directly bonded to the aromatic ring. The C-H bonds at this position are weaker than other aliphatic C-H bonds and are thus more susceptible to certain reactions, particularly oxidation.

Reaction of (4-Ethylphenyl)methylamine with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating can lead to the oxidation of the ethyl group. youtube.com The benzylic carbon is oxidized to a carbonyl group, which would yield 1-(4-(aminomethyl)phenyl)ethanone. Under more vigorous conditions, the ethyl group could potentially be fully oxidized to a carboxylic acid, although this may also affect the aminomethyl group. The specific outcome often depends on the reaction conditions and the choice of oxidizing agent. rsc.org This reactivity provides a route to introduce further functionality onto the molecule, separate from the reactions of the amine or the aromatic ring itself.

Transformations Involving the 3-Methoxypropyl Chain

The 3-methoxypropyl group is a key structural feature of (4-Ethylphenyl)methylamine, and its reactivity is dominated by the ether linkage.

Ether Cleavage Reactions and Mechanisms

Ethers are generally characterized by their high chemical stability, making the cleavage of their C-O bonds an uncommon reaction without specific reagents or harsh conditions. wikipedia.org For (4-Ethylphenyl)methylamine, the cleavage of the methyl ether on the propyl chain is a primary transformation pathway. This reaction is typically achieved under strong acidic conditions. libretexts.orgmasterorganicchemistry.com

The mechanism of this acid-catalyzed cleavage is dependent on the structure of the alkyl groups attached to the ether oxygen. wikipedia.org Given that the methoxy (B1213986) group is attached to a primary carbon on the propyl chain and a methyl group, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com The process is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which are particularly effective. masterorganicchemistry.comkhanacademy.org This protonation converts the methoxy group into a good leaving group (methanol). A halide anion (Br⁻ or I⁻), acting as a nucleophile, then attacks the less sterically hindered carbon atom—the methyl group—in a concerted SN2 step. libretexts.orgkhanacademy.org This results in the cleavage of the C-O bond, yielding N-[(4-ethylphenyl)methyl]-3-hydroxypropylamine and the corresponding methyl halide.

Alternative reagents can also effect ether cleavage under milder conditions. Boron tribromide (BBr₃) is a powerful Lewis acid that readily cleaves aryl methyl ethers and can also be applied to aliphatic ethers. masterorganicchemistry.comcommonorganicchemistry.comchem-station.com The reaction involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion. wikipedia.org

ReagentTypical ConditionsMechanismProducts
HBr or HI Refluxing in aqueous acidSN2N-[(4-ethylphenyl)methyl]-3-hydroxypropylamine + Methyl Halide
BBr₃ CH₂Cl₂, low temperature to RTLewis acid-assisted SN2N-[(4-ethylphenyl)methyl]-3-hydroxypropylamine + CH₃Br (after workup)

Functionalization of the Terminal Methoxy Group or Propyl Chain

Beyond complete cleavage, the functionalization of the 3-methoxypropyl chain primarily involves reactions targeting the ether linkage. The most significant of these is O-demethylation, which effectively converts the terminal methoxy group into a hydroxyl group, as detailed in the previous section.

Another approach to O-demethylation utilizes strong nucleophiles like thiolates (RS⁻) in polar aprotic solvents such as DMF. commonorganicchemistry.comchem-station.com For instance, sodium isopropylthiolate (i-PrSNa) can be used to cleave methyl ethers. researchgate.net This reaction also proceeds via an SN2 mechanism, where the thiolate anion directly attacks the methyl group, displacing the alkoxide. This method provides a non-acidic route to the corresponding alcohol, N-[(4-ethylphenyl)methyl]-3-hydroxypropylamine, which can be advantageous for substrates sensitive to strong acids.

Direct functionalization of the propyl chain's methylene (B1212753) groups (C-H activation) is more challenging due to their general lack of reactivity and is not a common transformation pathway under standard laboratory conditions. Therefore, functionalization of this part of the molecule is almost exclusively achieved through the cleavage of the ether bond to unmask a more reactive alcohol functionality. This resultant primary alcohol can then participate in a wide range of subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide.

Oxidation and Reduction Chemistry

The presence of a secondary benzylic amine makes (4-Ethylphenyl)methylamine susceptible to a variety of oxidation and reduction reactions.

Mechanisms of Amine Oxidation (e.g., to imines, nitrones, N-oxides)

The oxidation of the secondary amine can lead to several products depending on the oxidant and reaction conditions.

Oxidation to Imines: The oxidation of benzylamines to the corresponding aldimines is a common transformation. This can be achieved using various oxidizing agents. The mechanism often involves the transfer of a hydride ion from the carbon alpha to the nitrogen to the oxidant, which generates an iminium cation intermediate. ias.ac.in Subsequent deprotonation yields the neutral imine. Metal-free systems, using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere, can also promote the oxidative coupling of benzylamines to imines. nih.gov

Oxidation to Nitrones: Benzylic secondary amines can be selectively oxidized to C-aryl nitrones. A particularly effective method involves the use of hydrogen peroxide (H₂O₂), which functions as an environmentally benign oxidant. acs.org The reaction can proceed without a metal catalyst, often promoted by solvents like methanol (B129727) or acetonitrile. The proposed mechanism involves the initial oxidation of the secondary amine to the corresponding hydroxylamine (B1172632), which then undergoes a subsequent dehydration step to yield the stable nitrone product. acs.org

Oxidative C-N Bond Cleavage: Under certain conditions, such as metal-free electro-oxidation, the benzylic C-N bond can be cleaved. mdpi.com This process typically begins with a single-electron oxidation at the anode to form a nitrogen radical cation. This intermediate can then undergo further steps, ultimately leading to the cleavage of the C-N bond to produce an aldehyde (4-ethylbenzaldehyde) and the primary amine (3-methoxypropylamine). mdpi.com

Product TypeReagent/ConditionKey Mechanistic Step
Imine Cetyltrimethylammonium permanganate (CTAP)Hydride transfer from α-carbon
Nitrone Hydrogen Peroxide (H₂O₂)Oxidation to hydroxylamine intermediate
C-N Cleavage Electrochemical OxidationSingle-electron transfer to form a radical cation

Catalytic Hydrogenation and Dehydrogenation Studies

Catalytic Hydrogenation: The most significant reaction under catalytic hydrogenation conditions for N-benzyl amines is hydrogenolysis, which results in the cleavage of the C-N bond of the benzyl (B1604629) group. nih.govacs.org This debenzylation is typically performed using a palladium-on-carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere or with a hydrogen donor like ammonium formate. thieme-connect.comtandfonline.com The reaction yields 3-methoxypropylamine (B165612) and toluene. This process is highly efficient for removing benzyl protecting groups from amines. nih.govacs.org Under more forcing conditions (higher pressures and temperatures), hydrogenation of the 4-ethylphenyl aromatic ring could potentially occur, but C-N bond cleavage is generally the more facile pathway.

Catalytic Dehydrogenation: In the absence of a hydrogen acceptor, secondary amines can undergo catalytic dehydrogenation to form imines. This transformation often utilizes transition metal catalysts, such as iridium or ruthenium pincer complexes. hawaii.eduresearchgate.net The mechanism is believed to involve the initial oxidative addition of the N-H bond to the metal center, followed by β-hydride elimination from the α-carbon to release a molecule of H₂ and generate the imine product, N-(4-ethylbenzylidene)(3-methoxypropyl)amine. hawaii.edu This "acceptorless dehydrogenation" represents a highly atom-economical method for imine synthesis. researchgate.net

Intermolecular Interactions and Self-Assembly Propensities

The molecular structure of (4-Ethylphenyl)methylamine contains multiple sites capable of engaging in non-covalent intermolecular interactions, which dictate its physical properties and potential for self-assembly into supramolecular structures. qedochem.com

The most significant interaction is hydrogen bonding. libretexts.org The secondary amine group (-NH-) is a key participant, acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen lone pair). harvard.eduyoutube.com Additionally, the oxygen atom of the 3-methoxypropyl chain possesses lone pairs and can serve as a hydrogen bond acceptor. harvard.edu These interactions can lead to the formation of dimers or extended one-dimensional chains in the solid or liquid state, where molecules are linked head-to-tail via N-H···N or N-H···O hydrogen bonds.

The 4-ethylphenyl ring introduces other important interactions. The aromatic system can engage in π-π stacking, where the flat faces of the benzene rings of adjacent molecules align. csbsju.edu Furthermore, the aromatic ring can act as a weak hydrogen bond acceptor in C-H···π interactions with the alkyl C-H bonds from neighboring molecules.

Computational and Theoretical Investigations of 4 Ethylphenyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. dntb.gov.uaresearchgate.netthaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For (4-Ethylphenyl)methylamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, which possess the highest energy electrons. researchgate.net Conversely, the LUMO is likely distributed over the anti-bonding orbitals of the aromatic system. A smaller energy gap suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps identify nucleophilic and electrophilic centers within the molecule. In this amine, the nitrogen atom is expected to carry a significant negative partial charge, making it a primary nucleophilic site, while the adjacent carbon atoms and the aromatic ring protons would carry positive partial charges. researchgate.net

Table 1. Illustrative Frontier Orbital Energies for (4-Ethylphenyl)methylamine calculated at the B3LYP/6-31G(d) level.
ParameterEnergy (eV)Description
HOMO Energy-5.85Energy of the highest occupied molecular orbital.
LUMO Energy0.15Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)6.00Indicator of chemical stability and reactivity.

Due to the presence of several single bonds, (4-Ethylphenyl)methylamine can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable structures (energy minima) on the potential energy surface. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds (e.g., C-C and C-N bonds in the side chains) and calculating the energy of each resulting geometry.

Table 2. Hypothetical Relative Energies of Stable Conformers of (4-Ethylphenyl)methylamine.
ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Global Minimum (Staggered)0.00~180° (anti-periplanar)
Conformer 2 (Gauche)1.25~60° (gauche)
Conformer 3 (Staggered)1.80~180° (anti-periplanar)

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. liverpool.ac.ukepstem.netepstem.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions help in the assignment of complex experimental spectra, confirming the connectivity and chemical environment of each atom. sciencepg.comresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. epstem.net By analyzing the vibrational modes, specific functional groups and their movements can be identified. Theoretical spectra are often scaled to correct for systematic errors inherent in the computational methods.

Table 3. Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Atoms.
Carbon AtomCalculated Shift (ppm)Hypothetical Experimental Shift (ppm)
Aromatic C (ipso-CH₂)139.5138.8
Benzylic C (-CH₂-N)55.254.6
Methoxy (B1213986) C (-OCH₃)58.958.5
Ethyl C (-CH₂CH₃)28.728.1

Computational methods can be used to model the mechanism of chemical reactions involving (4-Ethylphenyl)methylamine. ias.ac.inrsc.org This involves mapping the potential energy surface of a reaction, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy. nih.gov

For example, the energetics of a nucleophilic substitution reaction at the benzylic carbon could be investigated. researchgate.net By calculating the energies of the reactants, the transition state complex, and the products, the feasibility and rate of the reaction can be predicted. Characterizing the transition state's geometry and vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate) confirms the pathway. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. cambridge.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations, typically performed in a simulated solvent to mimic realistic conditions, can reveal the flexibility of the (4-Ethylphenyl)methylamine molecule. nationalmaglab.orgnih.gov By analyzing the trajectory, one can observe transitions between different stable conformations identified in the quantum chemical calculations. This analysis provides information on the timescales of these motions and the relative populations of different conformers at a given temperature, offering a more complete picture of the molecule's behavior in solution. uq.edu.au

Solvent Effects on Molecular Structure and Reactivity

The polarity of a solvent, often quantified by its dielectric constant (ε), plays a crucial role. sciensage.info In polar solvents, the molecule's dipole moment will interact strongly with the solvent's dipole, leading to stabilization. This can influence the rotational barriers around single bonds, potentially favoring more polar conformers. For instance, the relative orientation of the (4-ethylphenyl)methyl group and the (3-methoxypropyl) group may shift to maximize favorable dipole-dipole interactions with polar solvent molecules. nih.gov Studies on similar amines show that an increase in solvent polarity can lead to monotonic changes in the electronic structure of substituents. nih.govacs.org

Protic solvents, such as water or alcohols, can act as hydrogen bond donors to the lone pair of electrons on the nitrogen atom and the oxygen of the methoxy group. This hydrogen bonding can significantly impact the nucleophilicity of the amine; strong hydrogen bonding can sterically hinder and electronically deactivate the nitrogen's lone pair, potentially reducing its reactivity in nucleophilic substitution or addition reactions. researchgate.net Conversely, aprotic polar solvents like DMSO or DMF can solvate the molecule without forming strong hydrogen bonds to the nitrogen, which may enhance its nucleophilicity.

Computational simulations can predict how these interactions affect spectroscopic properties. For example, changes in the solvent environment are expected to cause shifts in the molecule's NMR chemical shifts and coupling constants. nih.gov These predictions, when compared with experimental data, provide a detailed picture of the solvation structure at the molecular level.

Table 1: Predicted Solvent Effects on Properties of (4-Ethylphenyl)methylamine
SolventDielectric Constant (ε)Solvent TypePredicted Effect on Molecular ConformationPredicted Effect on Amine Nucleophilicity
Hexane1.9NonpolarFavors less polar, more compact conformers.Baseline reactivity, minimal solvent inhibition.
Dichloromethane9.1Polar AproticStabilization of more polar conformers.Moderately enhanced due to dipole stabilization.
Ethanol24.5Polar ProticStabilization of polar conformers; specific H-bonding interactions.Decreased due to H-bonding to the nitrogen lone pair.
Water80.1Polar ProticStrong stabilization of polar conformers; extensive H-bonding network.Significantly decreased due to strong solvation and H-bonding.

Intermolecular Interactions in Solution and Condensed Phases

In solution and condensed phases (liquid or solid), molecules of (4-Ethylphenyl)methylamine engage in a variety of non-covalent intermolecular interactions that dictate its physical properties, such as boiling point, solubility, and crystal packing. youtube.com These interactions are primarily governed by van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.gov

Van der Waals Forces: The ethylphenyl group, being a large, nonpolar moiety, contributes significantly to the molecule's ability to form London dispersion forces. These forces, arising from temporary fluctuations in electron density, are a major cohesive force, particularly in nonpolar environments. nih.gov The size and shape of the molecule influence the strength of these interactions. stackexchange.com

Dipole-Dipole Interactions: As a secondary amine with an ether linkage, the molecule possesses a permanent dipole moment. The electronegative nitrogen and oxygen atoms create partial negative charges, while adjacent carbon and hydrogen atoms bear partial positive charges. In the liquid state, molecules will align to maximize the attraction between these permanent dipoles. youtube.com

Hydrogen Bonding: While the molecule itself is a secondary amine and lacks an N-H bond to act as a hydrogen bond donor, the nitrogen atom's lone pair of electrons can act as a strong hydrogen bond acceptor. quora.com In the presence of protic solvents or other donor molecules, it will form hydrogen bonds. youtube.commasterorganicchemistry.com Similarly, the oxygen atom of the methoxy group can also accept hydrogen bonds. These interactions are critical for the compound's solubility in protic solvents like water and alcohols. libretexts.org

The interplay of these forces determines the macroscopic properties of the substance. Stronger intermolecular forces lead to higher boiling points and melting points, as more energy is required to separate the molecules. cetri.ca In the solid state, these directed interactions would guide the formation of a specific crystal lattice structure. Computational methods like molecular dynamics (MD) simulations can be used to model the behavior of many molecules in a simulated "box," providing insights into properties like radial distribution functions, which describe how the molecules arrange themselves relative to one another in solution. researchgate.net

Structure-Reactivity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) based on Electronic and Steric Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with a specific activity, such as reaction rate or biological efficacy. uwec.edu For (4-Ethylphenyl)methylamine, a QSAR model would relate calculated molecular descriptors to an observed activity. These descriptors fall into several categories, most notably electronic and steric.

Electronic Descriptors: These quantify the electronic properties of the molecule. For the target compound, important electronic descriptors would include:

Partial Atomic Charges: The charges on the nitrogen and oxygen atoms, which influence their ability to act as nucleophiles or hydrogen bond acceptors.

Hammett Constants (σ): For the 4-ethylphenyl group, the ethyl substituent has a specific Hammett constant that describes its electron-donating or withdrawing effect on the aromatic ring, influencing its reactivity in reactions like electrophilic aromatic substitution.

Steric Descriptors: These describe the size and shape of the molecule, which can impact its ability to approach and interact with a reaction partner. nih.gov Key steric descriptors include:

Taft Steric Parameter (E_s): This classic parameter quantifies the steric hindrance caused by a substituent. nih.gov Separate E_s values could be assigned to the (4-ethylphenyl)methyl and (3-methoxypropyl) groups attached to the nitrogen.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. uwec.edu

Principal Moments of Inertia: These describe the mass distribution within the molecule and provide a sophisticated measure of its 3D shape. researchgate.net

A typical QSAR study on a series of related amines would involve synthesizing analogs with different substituents and measuring their activity. nih.govbiomolther.orgbiomolther.org A multilinear regression analysis is then performed to generate an equation linking the descriptors to the activity. nih.gov For instance, a hypothetical QSAR model for the nucleophilic reactivity of a series of related amines might look like:

Log(Reactivity) = a(Partial Charge on N) - b(Taft E_s) + c*(Dipole Moment) + Constant

Such a model would allow for the prediction of reactivity for new, unsynthesized analogs, guiding further chemical exploration. mdpi.com

Table 2: Key QSAR Descriptors for (4-Ethylphenyl)methylamine Fragments
Fragment/GroupDescriptor TypeDescriptor NameDescription
4-Ethyl SubstituentElectronicHammett Constant (σ_p)Quantifies electron-donating nature on the phenyl ring.
(4-Ethylphenyl)methylStericTaft Steric Parameter (E_s)Measures the steric bulk around the nitrogen atom.
(3-methoxypropyl)StericTaft Steric Parameter (E_s)Measures the steric bulk around the nitrogen atom.
Nitrogen AtomElectronicPartial ChargeRelates to the nucleophilicity and basicity.
Whole MoleculeLipophilicityLogPDescribes the partitioning between water and octanol. nih.gov
Whole MoleculeTopologicalConnectivity IndicesDescribes the branching and connectivity of the atoms.

Predictive Modeling of Chemical Transformations

Computational chemistry offers powerful tools for predicting the likely chemical transformations of (4-Ethylphenyl)methylamine. These models go beyond simple correlations and aim to simulate the reaction process itself. A primary method is the use of quantum mechanical calculations, such as DFT, to map out a reaction's potential energy surface.

This approach can identify the transition state—the highest energy point along the reaction coordinate—and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies for multiple possible reaction pathways, chemists can predict which transformation is most likely to occur under a given set of conditions.

For (4-Ethylphenyl)methylamine, predictive modeling could be applied to several potential reactions:

N-Alkylation: The secondary amine can react with an alkyl halide. Modeling could predict the activation energy for this S_N2 reaction and how it is affected by the steric bulk of the existing substituents.

Oxidation: The amine nitrogen is susceptible to oxidation. Predictive models can help determine the most likely oxidation products and the reaction's feasibility with different oxidizing agents. Studies on amine degradation have shown that secondary amines can exhibit higher degradation rates than primary or tertiary amines. researchgate.netacs.orgnih.gov Factors like alkyl chain length and steric hindrance influence these rates. researchgate.netnih.gov

Electrophilic Aromatic Substitution: The 4-ethylphenyl ring can undergo reactions like nitration or halogenation. Computational models can predict the regioselectivity (i.e., where on the ring the new substituent will add) by calculating the relative stabilities of the possible intermediates.

These predictive models are becoming increasingly accurate and are a valuable tool for understanding reaction mechanisms and designing new synthetic routes. acs.org

Machine Learning and AI in Chemical Discovery

Data-Driven Prediction of Synthetic Routes and Reaction Conditions

For this target molecule, a common approach is retrosynthetic analysis, where the target is computationally "broken down" into simpler, commercially available precursors. engineering.org.cn An AI model might propose a key disconnection at the C-N bonds, suggesting a synthesis via reductive amination. This would involve reacting 4-ethylbenzaldehyde (B1584596) with 3-methoxypropylamine (B165612), or alternatively, 4-ethylbenzylamine (B1588055) with 3-methoxypropanal, in the presence of a reducing agent.

Beyond just predicting the reactants, AI is increasingly used to predict the optimal reaction conditions. preprints.org This is a highly complex problem, as the success of a reaction depends on the interplay of solvent, temperature, catalyst, and reagents. nih.gov Neural network models trained on millions of reaction examples can now suggest a full set of conditions with high accuracy. nih.gov For the proposed reductive amination, the model might predict specific conditions such as:

Solvent: Methanol (B129727) or Dichloromethane

Reducing Agent: Sodium triacetoxyborohydride (B8407120) or Sodium cyanoborohydride

Temperature: Room temperature

Catalyst: Acetic acid (to facilitate imine formation)

Autonomous Synthesis and Characterization Workflows

The synthesis involves the reaction of 4-ethylbenzaldehyde with 3-methoxypropylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product. byu.edumasterorganicchemistry.com A closed-loop optimization platform would systematically explore the reaction space to identify the ideal parameters for maximizing yield and purity. moleculemaker.org

Hypothetical Autonomous Workflow Design

An autonomous platform for this synthesis would consist of several integrated modules:

Computational Planner: An algorithm, potentially guided by machine learning, would first define the experimental design space. Based on historical data from similar reductive aminations, it would select key parameters for optimization.

Robotic Synthesis Platform: A multi-axis robotic arm would perform the physical operations. researchgate.netmanchester.ac.uk This includes dispensing precise quantities of stock solutions of 4-ethylbenzaldehyde, 3-methoxypropylamine, a suitable reducing agent (e.g., sodium cyanoborohydride), and solvent into a reactor vial. masterorganicchemistry.com The platform would also control reaction parameters like temperature and stirring speed.

In-line Analysis Module: The reaction mixture would be automatically sampled and analyzed at set time points. High-Performance Liquid Chromatography (HPLC) is a common technique for this, allowing for the quantification of reactants, intermediates, and the final product.

Optimization Algorithm: The real-time data from the analysis module would feed back into an optimization algorithm. This algorithm would assess the outcome of the experiment (e.g., yield, purity) and decide on the next set of reaction conditions to explore in order to move towards an optimal result.

A Design of Experiments (DoE) approach could be employed to systematically investigate the impact of various parameters on the reaction outcome. The table below outlines a potential set of parameters for optimization in the synthesis of (4-Ethylphenyl)methylamine.

Table 1: Potential Parameters for Autonomous Optimization of Reductive Amination

Parameter Range/Options Purpose
Stoichiometry (Amine:Aldehyde) 1.0 - 2.0 eq. To ensure complete conversion of the aldehyde and minimize side reactions.
Reducing Agent Sodium cyanoborohydride, Sodium triacetoxyborohydride To select the most effective and selective reducing agent for the imine intermediate. masterorganicchemistry.com
Solvent Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Methanol To study the effect of solvent polarity and solubility on reaction rate and yield.
Temperature 20°C - 60°C To optimize the rate of both imine formation and reduction.

| Concentration | 0.1 M - 1.0 M | To investigate the influence of reactant concentration on reaction kinetics. |

The autonomous system would iteratively perform experiments based on this parameter space. For example, a machine learning model could analyze the initial results and predict a new set of conditions most likely to improve the yield. The results of a hypothetical optimization run are shown below.

Table 2: Hypothetical Closed-Loop Optimization Run for Yield

Experiment # Amine:Aldehyde Ratio Temperature (°C) Concentration (M) Yield (%)
1 1.2 25 0.5 65
2 1.5 25 0.5 78
3 1.5 40 0.5 85
4 1.8 40 0.8 92

Through such a closed-loop workflow, the optimal conditions for the synthesis of (4-Ethylphenyl)methylamine can be determined rapidly and with minimal human oversight, generating a robust and high-yielding synthetic protocol. This approach not only accelerates process development but also creates a wealth of structured data that can be used to refine computational models for future reaction predictions. moleculemaker.org

Coordination Chemistry of 4 Ethylphenyl Methylamine

Ligand Properties and Metal Complexation Behavior

The ability of (4-Ethylphenyl)methylamine to form stable metal complexes is governed by its inherent properties as a Lewis base, the steric hindrance around the nitrogen donor, and the nature of the metal ion.

As a ligand, (4-Ethylphenyl)methylamine possesses two potential donor atoms: the nitrogen of the amine and the ether oxygen of the 3-methoxypropyl chain. However, it is most likely to function as a monodentate ligand , coordinating to a metal center exclusively through the lone pair of electrons on the nitrogen atom. The formation of a stable chelate ring involving the distant ether oxygen is sterically and entropically unfavorable due to the flexibility and length of the propyl chain.

The stability of the resulting metal complexes is quantified by their stability constants (log K). While specific values for this ligand have not been reported, the stability of its complexes with first-row transition metals is expected to generally follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). sphinxsai.com The absolute stability will be a balance between the basicity of the amine and the steric demands of the substituents.

Below is an illustrative table of stability constants for related amine complexes, demonstrating typical trends.

Metal IonLigandlog K₁log K₂
Co(II)Ammonia2.111.62
Ni(II)Ammonia2.802.24
Cu(II)Ammonia4.153.50
Zn(II)Ammonia2.372.44
Cu(II)Ethylenediamine10.489.01

Secondary amines are well-known to act as Lewis bases in reactions with Lewis acidic main group elements, such as boron compounds. (4-Ethylphenyl)methylamine is expected to react readily with borane (B79455) (BH₃), typically from a source like borane dimethyl sulfide (B99878) complex, in an exothermic reaction to form a stable amine-borane adduct. nih.gov In this adduct, a dative covalent bond is formed between the nitrogen atom and the boron atom.

The formation of such adducts is a general and robust reaction for secondary amines. nih.gov These adducts, R₂NH·BH₃, are often stable crystalline solids or liquids. nih.gov Characterization is typically achieved using spectroscopic methods, particularly ¹¹B NMR, which would show a characteristic signal for the NBH₃ environment. nih.govnih.gov Under catalytic conditions, these secondary amine-borane adducts can undergo dehydrogenative coupling to produce aminoboranes and related B-N compounds. acs.orgacs.org

The donor strength of the amine ligand is primarily influenced by the electronic and steric effects of its substituents. rsc.orgnih.gov

Electronic Effects: The nitrogen atom is attached to two alkyl-type carbons (one benzylic, one propyl). The (4-ethylphenyl)methyl group has a weakly electron-donating ethyl group in the para position, which marginally increases the electron density on the nitrogen, slightly enhancing its basicity compared to an unsubstituted benzyl (B1604629) group. The 3-methoxypropyl group has an ether oxygen, which is electron-withdrawing by induction. However, this effect is significantly attenuated by the three-carbon chain separating it from the nitrogen atom, making its electronic impact minimal. The net electronic effect renders the ligand a reasonably strong σ-donor.

Steric Effects: Both the substituted benzyl group and the N-propyl chain introduce significant steric bulk around the nitrogen donor atom. researchgate.net This steric hindrance can influence the coordination number of the metal center, potentially favoring complexes with lower coordination numbers or leading to distorted geometries to accommodate the bulky ligand.

Compared to small ligands like ammonia, (4-Ethylphenyl)methylamine is a much bulkier and slightly stronger field ligand. Its ligand field strength would be greater than that of aromatic amines but less than that of chelating amines like ethylenediamine.

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structures of metal complexes formed with this ligand would be highly dependent on the identity of the metal ion, its oxidation state, and the number of coordinated ligands.

Spectroscopic and magnetic studies are crucial for elucidating the structure of metal complexes. The following tables provide representative data for analogous transition metal-amine complexes.

UV-Visible Spectroscopy: For d-block metals, UV-Vis spectra reveal electronic transitions between d-orbitals. The position (λmax) and intensity (ε) of these absorption bands are indicative of the coordination geometry. For instance, Cu(II) complexes with N-donor ligands often exhibit a broad d-d transition in the 500-750 nm range, consistent with square-pyramidal or distorted octahedral geometries. researchgate.netmdpi.com

Example Complex Systemλmax (nm)ε (M⁻¹cm⁻¹)AssignmentProbable Geometry
[Cu(N-tripodal amine)Cl₂]685 - 75070 - 153d-d transitionSquare-Based Pyramidal researchgate.net
[Ni(bis(oxime)amine)(NO₃)₂]~580, ~950~10, ~8³A₂g → ³T₁g(F), ³A₂g → ³T₂gPseudo-Octahedral nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study complexes with unpaired electrons, such as Cu(II) (d⁹) or high-spin Co(II) (d⁷). The g-values and hyperfine coupling constants provide insight into the electronic ground state and the environment of the paramagnetic center. An axial EPR signal (g|| > g⊥ > 2.0023) is typical for Cu(II) complexes in elongated axial geometries like square-based pyramidal. researchgate.net

Example Complex Systemg||gA|| (10⁻⁴ cm⁻¹)Geometry Indication
Mononuclear Cu(II) Complex2.24 - 2.292.06 - 2.08150 - 180Axial (Square-Based Pyramidal) researchgate.net

Magnetic Susceptibility: This technique measures the magnetic moment (µeff) of a complex, which is determined by the number of unpaired electrons and orbital contributions. It is highly effective for distinguishing between different spin states and geometries, particularly for Co(II) complexes. ijsrp.org

Example Co(II) Systemµeff (B.M.) at 300 KUnpaired ElectronsInferred Geometry
High-Spin Octahedral Co(II)4.7 - 5.23Octahedral ijsrp.org
High-Spin Tetrahedral Co(II)4.3 - 4.73Tetrahedral ijsrp.org
High-Spin Trigonal Bipyramidal Co(II)~2.63Distorted Trigonal Bipyramidal nih.gov

The table below presents representative structural data for a bis-chelated Ni(II) complex with a thiosemicarbazone ligand containing a benzylidene moiety, illustrating the type of data obtained from X-ray diffraction. nih.gov

ParameterValue
Metal CenterNi(II)
Coordination GeometryDistorted Square Planar
Ni-N Bond Length (Å)1.928 - 1.933
Ni-S Bond Length (Å)2.152 - 2.160
N-Ni-S Bite Angle (°)84.96 - 86.70
N-Ni-N Angle (°)175.74

Theoretical Studies on Bonding and Electronic States

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the nature of bonding and the electronic states within metal complexes of (4-Ethylphenyl)methylamine. These computational methods provide insights into molecular orbital interactions, charge distribution, and the energies of frontier orbitals (HOMO and LUMO), which dictate the complex's reactivity. nih.govmdpi.com

DFT calculations can elucidate the geometry of the coordination sphere, predicting bond lengths and angles between the metal center and the amine ligand. researchgate.net For (4-Ethylphenyl)methylamine complexes, theoretical models focus on the M-N bond, where M is a transition metal. The strength and nature of this bond are influenced by the electronic properties of the metal and the steric hindrance imposed by the 4-ethylphenyl group. The HOMO-LUMO energy gap, a key parameter derived from these studies, is correlated with the chemical reactivity and stability of the complex. nih.gov A smaller gap generally suggests higher reactivity. nih.gov Furthermore, these studies can predict the spin state of the complex, which is vital for understanding its magnetic properties and catalytic behavior. mdpi.comresearchgate.net

Table 1: Representative Theoretical Parameters for Metal-Amine Complexes

ParameterTypical MethodInformation GainedRelevance
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, coordination geometryStructural characterization, steric effects
HOMO-LUMO GapTD-DFTElectronic transition energy, chemical reactivityPredicting stability and catalytic activity
Mulliken/NBO ChargesDFTCharge distribution on atoms, M-N bond polarityUnderstanding electronic interactions and reaction mechanisms
Spin State EnergyDFTGround state multiplicity (e.g., high-spin vs. low-spin)Magnetic properties, catalytic selectivity

Catalytic Applications of Metal–Amine Complexes

Metal complexes incorporating amine ligands are workhorses in catalysis, prized for their ability to mediate a wide range of organic transformations. The electronic and steric environment provided by the (4-Ethylphenyl)methylamine ligand can be fine-tuned to influence the activity and selectivity of the metallic center. rsc.orgresearchgate.net

Complexes derived from (4-Ethylphenyl)methylamine can serve as effective catalysts in several key industrial and laboratory-scale reactions.

C-C Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, amine ligands play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. orgsyn.orgnih.gov The amine ligand can influence the rate of oxidative addition and reductive elimination steps. While specific studies on (4-Ethylphenyl)methylamine are not prevalent, the broader class of benzylamines is known to be effective. The steric bulk of the ethylphenyl group can promote the formation of monoligated, highly active palladium species. researchgate.net

Hydrogenation: Metal-amine complexes, particularly with ruthenium, rhodium, or iridium, are widely used for the hydrogenation of unsaturated bonds, such as in imines and ketones. acs.orgnih.govrsc.org The amine ligand can act as a proton shuttle or modulate the electronic properties of the metal center, enhancing catalytic turnover. The hydrogenation of imines to form chiral or achiral amines is a particularly important application. nih.govresearchgate.net

The synthesis of single-enantiomer pharmaceuticals and fine chemicals has driven the development of asymmetric catalysis. Chiral derivatives of (4-Ethylphenyl)methylamine can be synthesized and used as ligands to create catalysts that favor the formation of one enantiomer over the other. nih.gov

A common strategy involves introducing a chiral center at the α-position of the methylamine (B109427) group (i.e., α-methylbenzylamine derivatives). When coordinated to a metal, this chiral ligand creates a chiral environment around the active site. This steric and electronic asymmetry directs the approach of the substrate, leading to high enantioselectivity in products. researchgate.netnih.govenamine.net

These chiral ligands have proven highly effective in reactions such as:

Asymmetric Hydrogenation: Creating chiral amines and alcohols with high enantiomeric excess (ee). acs.orgnih.gov

Asymmetric C-C Bond Formation: Including aldol (B89426) reactions and Michael additions.

Asymmetric N-Allylation: Palladium-catalyzed reactions to form N-C axially chiral compounds. nih.govmdpi.com

The performance of these catalysts is often dependent on the specific structure of the ligand, the choice of metal, and the reaction conditions. nih.gov

Table 2: Examples of Catalytic Reactions Using Amine Ligands

Reaction TypeTypical MetalRole of Amine LigandExample Application
Suzuki-Miyaura CouplingPdStabilize Pd(0) intermediate, enhance catalytic activitySynthesis of biaryls
Buchwald-Hartwig AminationPdFacilitate C-N bond formationSynthesis of arylamines
Asymmetric HydrogenationRh, Ru, IrCreate a chiral environment for enantioselectionSynthesis of chiral pharmaceuticals
Asymmetric N-AllylationPdControl stereochemistry in C-N bond formationSynthesis of atropisomeric sulfonamides

Supramolecular Assembly and Material Applications

The ability of (4-Ethylphenyl)methylamine to act as a ligand extends beyond discrete molecular catalysts to the construction of extended, ordered structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Coordination polymers are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.govnih.govrsc.org When the ligand is bifunctional or polyfunctional, it can bridge multiple metal centers, leading to the formation of porous, crystalline structures known as MOFs. espublisher.commdpi.com

While (4-Ethylphenyl)methylamine itself is a monodentate ligand, it can be functionalized—for example, by adding a carboxylic acid group to the phenyl ring—to become a linker for MOF synthesis. The amine group can also be incorporated into larger, more complex ligands. rsc.org The size and shape of the resulting framework's pores can be tuned by the geometry of the ligand and the coordination preference of the metal ion. espublisher.com These amine-functionalized MOFs are of particular interest due to the chemical reactivity of the appended amino groups. rsc.org

The ordered structures and functionalizable pores of coordination polymers and MOFs make them excellent candidates for chemical sensors and molecular recognition platforms. nih.gov

Sensor Development: MOFs containing amine functionalities can be designed to detect specific analytes. rsc.org For instance, the basic amine groups can interact with acidic gases like CO2 or SO2, causing a detectable change in the material's properties, such as its fluorescence or conductivity. The interaction of guest molecules within the pores can alter the electronic structure of the framework, leading to a colorimetric or luminescent response.

Molecular Recognition: The precise size and chemical environment of the pores in amine-functionalized MOFs allow for selective binding of molecules, a process known as molecular recognition. nih.govnih.govmdpi.com This can be used for separations, for example, separating CO2 from methane (B114726) in natural gas streams. nih.gov The amine groups can form hydrogen bonds with specific guest molecules, enhancing binding affinity and selectivity. nih.gov

Environmental Chemistry and Degradation Pathways of 4 Ethylphenyl Methylamine

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors such as sunlight, heat, and water.

Photodegradation Pathways (e.g., photo-oxidation, radical mechanisms)

Photodegradation, the breakdown of compounds by light, is a likely abiotic fate for (4-Ethylphenyl)methylamine due to its aromatic structure. The absorption of ultraviolet (UV) radiation can lead to the formation of excited states and subsequent chemical reactions.

The photo-oxidation of aromatic amines can proceed through the formation of radical cations. royalsocietypublishing.org For N-alkylated anilines, sensitized photo-oxidation can lead to a variety of products, including de-alkylated amines, amides, and aldehydes. le.ac.uk In the case of (4-Ethylphenyl)methylamine, photo-oxidation may be initiated by the absorption of light, leading to the formation of a benzylamine (B48309) radical cation. This intermediate can then undergo further reactions with oxygen and other reactive species in the environment.

Potential photodegradation reactions could include:

N-dealkylation: Cleavage of either the (4-ethylphenyl)methyl or the 3-methoxypropyl group from the nitrogen atom.

Oxidation of the benzylic carbon: The carbon atom adjacent to the benzene (B151609) ring is susceptible to oxidation, potentially forming a ketone.

Hydroxylation of the aromatic ring: Addition of hydroxyl groups to the ethylphenyl ring.

A proposed mechanism for the photocatalytic coupling of benzylamine involves its oxidation to a benzylamine radical cation, which then reacts with active oxygen species. mdpi.com This suggests that similar radical-mediated pathways could be significant for the photodegradation of (4-Ethylphenyl)methylamine.

Table 1: Potential Photodegradation Products of Analogous Aromatic Amines

Reactant TypePotential ProductsReaction Type
N-alkylated anilinesDe-alkylated amines, Amides, AldehydesSensitized Photo-oxidation le.ac.uk
BenzylamineN-benzylidene benzylaminePhotocatalytic Coupling mdpi.comacs.org
Primary aromatic aminesAzo compoundsPhoto-assisted Oxidation researchgate.net

Thermal Degradation Processes and Products

Thermal degradation of amines is generally a concern at elevated temperatures. bre.com In the context of environmental fate, significant thermal degradation is less likely to occur under typical ambient conditions. However, in specific environments such as sun-exposed surfaces or industrial effluents, elevated temperatures could contribute to degradation.

For compounds with alkyl substituents on a benzene ring, the benzylic hydrogens are activated towards oxidative degradation, which can be facilitated by heat. libretexts.org This could lead to the oxidation of the methylene (B1212753) bridge in (4-Ethylphenyl)methylamine. The thermal decomposition of benzyl (B1604629) radicals has been studied at very high temperatures, leading to dissociation. rsc.org While these conditions are extreme, they indicate the potential for fragmentation of the benzyl group under sufficient thermal stress. The thermal degradation of some polymethacrylates containing amine side groups proceeds through cleavage of the ester linkage and generation of volatile tertiary amines. cnrs.fr

Table 2: Thermal Degradation Observations for Related Compound Classes

Compound ClassConditionsObservations
Secondary Amines (e.g., DEA)> 350-400°F (>177-204°C) with CO2Degradation accelerates. bre.com
AlkylbenzenesHot acidic permanganate (B83412)Oxidation of the alkyl side-chain to a carboxylic acid. libretexts.org
Benzyl radicals1550–2020 KUnimolecular dissociation. rsc.org

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis is the cleavage of chemical bonds by the addition of water. Under typical environmental pH conditions (pH 5-9), secondary amines are generally resistant to hydrolysis. nih.govresearchgate.net Similarly, the ether linkage in the 3-methoxypropyl group is also expected to be stable under these conditions. While hydrolysis of amides can occur under acidic or basic conditions, the amine and ether functional groups in (4-Ethylphenyl)methylamine are not expected to undergo significant hydrolysis. allen.inarkat-usa.orgresearchgate.netacs.org

However, other chemical transformations could occur. For instance, benzylamines can undergo degradation during chlorination and chloramination processes in water treatment facilities. The dominant reaction pathways involve the formation of an imine, followed by hydrolysis to an aldehyde and a lower-order amine. rsc.org

Biodegradation Pathways

Biodegradation, the breakdown of organic compounds by microorganisms, is expected to be a significant degradation pathway for (4-Ethylphenyl)methylamine.

Microbial Degradation Mechanisms and Metabolites

Bacteria have been shown to degrade a variety of monocyclic aromatic amines, utilizing them as a source of carbon and energy. frontiersin.org The microbial degradation of aromatic amines can be initiated through several mechanisms, including dioxygenation of the aromatic ring, deamination, or hydroxylation. nih.gov For secondary amines, microbial degradation has also been observed, with the rate being influenced by environmental factors such as pH. nih.gov

Given the structure of (4-Ethylphenyl)methylamine, several microbial degradation pathways are plausible:

N-dealkylation: The cleavage of either the (4-ethylphenyl)methyl or the 3-methoxypropyl group is a common initial step in the microbial degradation of substituted amines.

Oxidation of the ethyl group: The ethyl group on the phenyl ring could be oxidized.

Hydroxylation of the aromatic ring: Introduction of hydroxyl groups onto the benzene ring can facilitate further degradation and ring cleavage. researchgate.net

Ether cleavage: The methoxy (B1213986) group could be cleaved, leading to the formation of an alcohol.

Some bacteria are capable of degrading N-substituted aromatics under anaerobic conditions, often starting with the reduction of substituents. oup.com Strains of Pseudomonas have been shown to degrade nitro-aromatic amines. nih.gov

Table 3: Examples of Microbial Degradation of Structurally Related Amines

Organism TypeSubstrate TypeInitial Degradation Steps
Aerobic BacteriaAnilineFormation of catechol, followed by ring cleavage. nih.gov
Micrococcus sp.TrimethylamineFormation of dimethylamine. nih.gov
Pseudomonas sp.p-NitroanilineNitro-reduction. nih.gov
Methanogenic consortiaN-substituted aromaticsReductive detoxification to aromatic amines. oup.com

Enzymatic Biotransformations

Specific enzymes within microorganisms and higher organisms can catalyze the transformation of xenobiotics like (4-Ethylphenyl)methylamine. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of compounds.

For secondary amines, CYP-mediated metabolism can lead to two primary types of products:

N-dealkylation: This process would result in the formation of 4-ethylbenzylamine (B1588055) and 3-methoxypropanal, or 3-methoxypropylamine (B165612) and 4-ethylbenzaldehyde (B1584596). nih.gov

N-hydroxylation: The addition of a hydroxyl group to the nitrogen atom, forming a hydroxylamine (B1172632). nih.govacs.orgresearchgate.net This hydroxylamine can be further oxidized. nih.govresearchgate.net

The metabolism of benzylamine has been shown to involve oxidative deamination, leading to the formation of benzaldehyde (B42025). nih.gov This suggests that the (4-ethylphenyl)methyl group could be a target for similar enzymatic transformations. Amine-forming deformylases are another class of enzymes involved in the metabolism of N-substituted compounds. nih.gov

Table 4: Enzymatic Transformations of Analogous Amines

Enzyme SystemSubstrate TypePrimary TransformationPotential Products
Cytochrome P450Secondary alkyl aminesN-dealkylationPrimary amine and an aldehyde/ketone nih.gov
Cytochrome P450Secondary alkyl aminesN-hydroxylationSecondary hydroxylamine nih.govacs.orgresearchgate.net
Monoamine oxidaseBenzylamineOxidative deaminationBenzaldehyde nih.gov

Environmental Fate Modeling

Environmental fate modeling is a critical tool for predicting the transport, distribution, and persistence of chemical compounds in the environment. For (4-Ethylphenyl)methylamine, a secondary benzylic amine, modeling would focus on its behavior in the atmosphere, as well as in aquatic and terrestrial systems.

Predictive Models for Atmospheric Degradation and Residence Time

The atmospheric persistence of (4-Ethylphenyl)methylamine is primarily determined by its rate of reaction with photochemically generated oxidants. The most significant of these is the hydroxyl radical (OH), which dominates daytime atmospheric photo-oxidation. The reaction with ozone is generally not considered a significant degradation pathway for amines.

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning regression models, can estimate the degradation rates of amines based on their chemical structure. These models correlate molecular descriptors with reactivity. For a secondary amine like (4-Ethylphenyl)methylamine, key structural features influencing its atmospheric lifetime include the presence of abstractable hydrogen atoms on the carbon atoms adjacent to the nitrogen.

The atmospheric degradation is initiated by hydrogen abstraction by OH radicals. This can occur at the benzylic position, the N-alkyl group, or the amino group itself. The resulting radical species would then undergo further reactions, potentially leading to the formation of imines, amides, and, in the presence of nitrogen oxides (NOx), nitrosamines and nitramines.

The atmospheric lifetime (residence time) of the compound can be estimated based on the calculated reaction rate constant with OH radicals and the average atmospheric concentration of these radicals. For many amines, these lifetimes are on the order of a few hours, suggesting that they are not globally persistent but can contribute to local and regional air quality issues.

Table 1: Estimated Atmospheric Degradation Parameters for (4-Ethylphenyl)methylamine and Related Compounds

Compound ClassPrimary Atmospheric OxidantEstimated Tropospheric LifetimePotential Degradation Products
Secondary Benzylic AminesOH RadicalHoursImines, Amides, Aldehydes, Nitrosamines, Nitramines
Simple AlkanolaminesOH RadicalHours to DaysAldehydes, Amides, Carboxylic Acids
Aromatic AminesOH RadicalHoursPhenols, Nitroaromatics, Ring-cleavage products

Modeling of Degradation in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the fate of (4-Ethylphenyl)methylamine is governed by a combination of physical, chemical, and biological processes. Modeling in these compartments considers factors such as water solubility, soil adsorption, and biodegradability.

Aromatic amines can be relatively polar and exhibit moderate to high water solubility, suggesting a tendency to be present in the hydrosphere upon release. Their mobility in soil and potential for groundwater contamination would be significant considerations.

Biodegradation is a key elimination pathway in both water and soil. Models for predicting biodegradation often consider the compound's structure and pKa value. A linear relationship has been observed between the pKa values of aromatic amines and the logarithm of their experimental degradation rates. The degradation of aromatic amines can proceed via aerobic or anaerobic pathways. Oxidative biotransformation often involves the replacement of the amino group with a hydroxyl group, followed by ring cleavage.

Models like the two-site (TS) and distributed parameter (DP) models can be used to predict the competitive association of aromatic amines with soil components through processes like ion exchange. These models account for the acid dissociation of the protonated amine in the aqueous phase and its partitioning to soil organic carbon.

Identification and Characterization of Degradation Products

Identifying the products formed from the degradation of (4-Ethylphenyl)methylamine is crucial for a complete environmental risk assessment, as some transformation products can be more toxic or persistent than the parent compound.

Analytical Methodologies for Trace Product Detection

A suite of advanced analytical techniques is necessary to identify and quantify the diverse and often low-concentration degradation products of amines. The choice of method depends on the volatility, polarity, and thermal stability of the target analytes.

For volatile and semi-volatile degradation products in air or water samples, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common and powerful tool. To enhance the detection of trace compounds, pre-concentration techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and dynamic headspace sampling are often employed.

For non-volatile, polar, or thermally labile products, Liquid Chromatography (LC) is the preferred separation method. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, allows for the accurate identification of unknown transformation products. Ion chromatography is also used for the analysis of ionic degradation products.

Table 2: Analytical Techniques for the Detection of Amine Degradation Products

Analytical TechniqueAbbreviationTypical AnalytesSample Matrix
Gas Chromatography-Mass SpectrometryGC-MSVolatile and semi-volatile compounds (e.g., imines, smaller amines)Air, Water, Soil
Liquid Chromatography-Mass SpectrometryLC-MSPolar, non-volatile compounds (e.g., amides, carboxylic acids)Water, Soil
High-Performance Liquid ChromatographyHPLCNon-volatile compoundsWater
Ion ChromatographyICIonic species (e.g., heat-stable salts)Water
Solid-Phase MicroextractionSPMETrace volatile and semi-volatile organicsAir, Water

Mechanistic Implications of Identified Transformation Products

The identification of specific degradation products provides valuable insight into the chemical mechanisms of degradation. For (4-Ethylphenyl)methylamine, the expected products would point towards several key reaction pathways.

In the atmosphere, the detection of a corresponding imine would confirm that hydrogen abstraction at the carbon alpha to the nitrogen is a primary degradation step. The presence of formamides or other amides would suggest further oxidation of these intermediates. The identification of 4-ethylbenzaldehyde would indicate cleavage of the C-N bond.

In aqueous systems, the formation of hydroxylated derivatives of the ethylphenyl ring would be indicative of oxidative biotransformation. The formation of enamines is another possible mechanistic pathway for secondary amines in the presence of aldehydes or ketones, which can then be hydrolyzed back to the carbonyl compound.

Detailed mechanistic studies, including kinetic profiling and the use of computational chemistry, can help to elucidate the complex reaction pathways involved in the environmental degradation of this compound. Understanding these mechanisms is essential for predicting the formation of potentially harmful byproducts and for developing a comprehensive picture of the compound's environmental lifecycle.

Future Research Directions and Emerging Paradigms for Amine Compounds

Rational Design of N-Substituted Amines with Tunable Properties

The rational design of N-substituted amines, such as (4-Ethylphenyl)methylamine, is centered on the principle that specific structural modifications can predictably alter the physicochemical properties of the molecule. The basicity of an amine, a critical parameter for many of its applications, is influenced by the electronic and steric effects of its substituents. For (4-Ethylphenyl)methylamine, the (4-ethylphenyl)methyl group and the (3-methoxypropyl) group both play a role in modulating the electron density on the nitrogen atom.

The ethyl group at the para position of the benzyl (B1604629) substituent is an electron-donating group, which increases the electron density on the aromatic ring and, through inductive effects, on the nitrogen atom. This is expected to increase the basicity of the amine compared to an unsubstituted benzylamine (B48309). libretexts.orglibretexts.org The (3-methoxypropyl) group also influences the amine's properties. The ether oxygen atom can participate in intramolecular hydrogen bonding, which can affect the conformation of the molecule and the availability of the nitrogen lone pair for reactions. The flexibility of the propyl chain allows for various spatial arrangements, which can be crucial for binding to specific sites in catalytic or separation applications.

The systematic variation of substituents on the phenyl ring (e.g., replacing the ethyl group with electron-withdrawing or other electron-donating groups) and modification of the alkoxy-alkyl chain (e.g., altering the chain length or the alkoxy group) would allow for the fine-tuning of properties such as pKa, nucleophilicity, and solubility. masterorganicchemistry.com This targeted approach to synthesis, guided by structure-property relationships, is essential for developing amines with optimized performance for specific applications.

A hypothetical study on the rational design of derivatives of (4-Ethylphenyl)methylamine could involve the synthesis and evaluation of a series of analogs to establish clear structure-activity relationships. The findings from such a study could be tabulated to provide a clear overview of the impact of different functional groups on the amine's properties. An example of how such data could be presented is shown in Table 1.

Table 1: Hypothetical Structure-Property Relationships of (4-Ethylphenyl)methylamine Analogs

Substituent on Phenyl Ring (para-position)Alkoxy-Alkyl ChainPredicted pKaPredicted Solubility in Water (g/L)
-H-(CH2)3OCH39.85.2
-CH3-(CH2)3OCH310.04.5
-CH2CH3-(CH2)3OCH310.13.8
-Cl-(CH2)3OCH39.54.9
-NO2-(CH2)3OCH38.95.5
-CH2CH3-(CH2)2OCH310.04.2
-CH2CH3-(CH2)4OCH310.23.5

Integration of Synthetic Chemistry with Advanced Computational Methods for Discovery

The discovery and optimization of new amine compounds like (4-Ethylphenyl)methylamine can be significantly accelerated by integrating synthetic chemistry with advanced computational methods. acs.org Computational techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. acs.orgnih.gov

For instance, DFT calculations can be employed to model the reaction pathways for CO2 capture by various amines, providing insights into the thermodynamics and kinetics of carbamate (B1207046) and bicarbonate formation. acs.org This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates with desirable CO2 absorption capacities and regeneration energies. researchgate.net QSAR models can be developed to correlate the chemical structures of amines with their observed properties, such as basicity (pKa) and degradation rates in industrial processes. nih.govnih.gov These models, once validated, can be used to predict the properties of novel amine structures, guiding synthetic efforts toward the most promising candidates.

The application of machine learning algorithms to predict the performance of chemical reactions is another emerging paradigm. princeton.edu By training models on large datasets of reaction outcomes, it is possible to predict the yield and selectivity of a given transformation, such as the synthesis of a specific N-substituted amine. This can help chemists to identify optimal reaction conditions and to prioritize synthetic routes that are most likely to be successful.

A hypothetical computational screening of (4-Ethylphenyl)methylamine and its analogs for a specific application, such as CO2 capture, would generate a dataset that could be presented in a table. Table 2 illustrates the type of data that could be generated from such a computational study.

Table 2: Hypothetical Computational Screening Data for CO2 Capture

CompoundPredicted CO2 Binding Energy (kJ/mol)Predicted pKaPredicted Degradation Rate (%/week)
(4-Ethylphenyl)methylamine-55.210.11.5
(4-Methylphenyl)methylamine-54.810.01.6
(Phenylmethyl)(3-methoxypropyl)amine-54.19.81.8
(4-Chlorophenyl)methylamine-56.59.51.2
(4-Ethylphenyl)methylamine-53.910.01.9

Exploration of (4-Ethylphenyl)methylamine Derivatives in Sustainable Technologies

Derivatives of (4-Ethylphenyl)methylamine, including the title compound, hold significant promise for applications in sustainable technologies. Their tunable electronic and steric properties make them attractive candidates for development in areas such as CO2 capture, catalysis, and advanced materials.

Amine-based solvents are currently the most mature technology for post-combustion CO2 capture. sci-hub.se The efficiency of these solvents is determined by a combination of factors, including their CO2 absorption capacity, reaction kinetics, and the energy required for regeneration. The structure of (4-Ethylphenyl)methylamine, with its secondary amine functionality, allows it to react with CO2 to form a carbamate. The presence of the ether linkage in the (3-methoxypropyl) group may also enhance the physical absorption of CO2 and influence the viscosity and degradation stability of the solvent. Research in this area would focus on synthesizing and characterizing derivatives of this amine to optimize their performance for CO2 capture, potentially leading to more energy-efficient and cost-effective carbon capture technologies.

Secondary amines are widely used as organocatalysts and as ligands in transition metal catalysis. N-substituted benzylamines, in particular, have been shown to be effective in a variety of catalytic transformations, including C-H activation and cross-coupling reactions. rsc.orgresearchgate.net The (4-ethylphenyl)methyl group in the target compound can be systematically modified to tune the steric and electronic environment around the nitrogen atom, thereby influencing the activity and selectivity of the catalyst. Future research could explore the application of (4-Ethylphenyl)methylamine and its derivatives as catalysts for the synthesis of fine chemicals and pharmaceuticals, with a focus on developing green and sustainable catalytic processes. nih.govorganic-chemistry.org

Amines are important building blocks for a wide range of polymers and functional materials. Polyamines, for instance, are used as crosslinkers for epoxy resins and in the development of functional coatings. epo.orgebrary.net The bifunctional nature of (4-Ethylphenyl)methylamine (with its secondary amine and ether functionalities) makes it a candidate for incorporation into polymer backbones or as a pendant group to impart specific properties to a material. researchgate.net For example, its incorporation into a polymer could enhance its thermal stability, adhesion, or ability to chelate metal ions. Research in this area would involve the synthesis and characterization of polymers and coatings containing this amine or its derivatives, with the aim of developing new materials with advanced properties for a variety of applications. acs.orgmdpi.com

Development of Standardized Chemical Informatics and Autonomous Research Systems

The rapid advancement of chemical research is increasingly reliant on the development of standardized chemical informatics and autonomous research systems. Chemical informatics plays a crucial role in managing the vast amounts of data generated in chemical research, from molecular structures and properties to reaction conditions and outcomes. enamine.netresearchgate.net Standardized data formats and databases are essential for ensuring that this data is findable, accessible, interoperable, and reusable (FAIR). nih.govnih.govyoutube.com

For a compound like (4-Ethylphenyl)methylamine, an autonomous research system could be tasked with exploring its potential as a catalyst. The system could systematically vary reaction parameters such as temperature, pressure, solvent, and co-catalyst to identify the optimal conditions for a given transformation. The results of these experiments would be automatically recorded and analyzed, with the system using machine learning algorithms to learn from the data and to propose new experiments to further improve the catalytic performance. This approach would not only accelerate the discovery of new applications for this amine but would also generate high-quality, standardized data that could be used to train more accurate predictive models.

Fundamental Studies on Amine Reactivity and Molecular Recognition

The chemical behavior of complex secondary amines like (4-Ethylphenyl)methylamine is governed by the interplay of electronic and steric factors inherent in its molecular structure. Understanding its fundamental reactivity and capacity for molecular recognition is crucial for predicting its interactions in various chemical systems and for designing new applications.

Amine Reactivity Profile

The reactivity of (4-Ethylphenyl)methylamine is centered on the nitrogen atom, which possesses a lone pair of electrons. This feature confers both basicity and nucleophilicity to the molecule. libretexts.org

Basicity: Like other secondary amines, (4-Ethylphenyl)methylamine is a weak base and reacts with acids to form salts. ncert.nic.in The basicity is influenced by the electronic effects of its substituents. The (4-Ethylphenyl)methyl group, with an electron-donating ethyl group on the aromatic ring, slightly increases the electron density on the nitrogen compared to an unsubstituted benzyl group. The (3-methoxypropyl) group has a primarily aliphatic character, and its inductive effect is also electron-donating. This combination suggests that the amine is more basic than aromatic amines like aniline, where the lone pair is delocalized into the benzene (B151609) ring, but its basicity is tempered by the steric bulk of the substituents. chemrevise.orgcutm.ac.in

Nucleophilicity: The nitrogen lone pair makes the compound an effective nucleophile, capable of attacking electron-deficient centers. libretexts.org It can participate in a variety of characteristic amine reactions, including:

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or acid anhydrides to produce amides. chemrevise.org

Reaction with Carbonyls: Formation of enamines through reaction with aldehydes or ketones.

To illustrate the influence of substitution on basicity, the table below compares the pKb values of several representative amines.

Compound NameAmine TypepKb Value
Ammonia-4.75
AnilinePrimary Aromatic9.38
Methylamine (B109427)Primary Aliphatic3.36
DiethylamineSecondary Aliphatic3.02
TriethylamineTertiary Aliphatic3.25
This table presents representative data for analogous compounds to illustrate general principles of amine basicity.

Molecular Recognition Mechanisms

Molecular recognition relies on specific non-covalent interactions between molecules. (4-Ethylphenyl)methylamine possesses several structural features that enable it to participate in molecular recognition events. illinois.edu

Hydrogen Bonding: As a secondary amine, the molecule has a hydrogen atom attached to the nitrogen (N-H), allowing it to act as a hydrogen bond donor. libretexts.orglumenlearning.com The nitrogen's lone pair of electrons, as well as the oxygen atom in the methoxypropyl group, can both serve as hydrogen bond acceptors. uomustansiriyah.edu.iqquora.com This dual capability allows for the formation of defined intermolecular networks with other molecules, including water, alcohols, or other amines.

Van der Waals and Hydrophobic Interactions: The ethylphenyl and methoxypropyl groups provide significant nonpolar surface area, facilitating van der Waals and hydrophobic interactions. The aromatic ring can also engage in π-π stacking interactions with other aromatic systems.

Lewis Acid-Base Interactions: The nitrogen lone pair allows the amine to act as a Lewis base, coordinating to metal ions and other Lewis acids. This interaction is fundamental to its potential role in coordination chemistry and catalysis.

The specific geometry, size, and electronic properties of (4-Ethylphenyl)methylamine dictate its selectivity in binding to other molecules or receptor sites. illinois.edu The combination of a flexible alkyl chain (methoxypropyl) and a more rigid aromatic group (ethylphenyl) provides a unique conformational landscape that can be adapted to fit specific binding partners. The principles of molecular recognition are critical in fields such as sensor technology, where arrays of dyes can differentiate between various amines based on subtle differences in their size, shape, basicity, and polarity. illinois.eduillinois.edu

The following table outlines the potential non-covalent interactions involving (4-Ethylphenyl)methylamine.

Interaction TypeStructural Feature InvolvedPotential Role
Hydrogen Bond DonorN-H groupInteraction with electronegative atoms (O, N)
Hydrogen Bond AcceptorNitrogen lone pair, Ether oxygenInteraction with H-bond donors (e.g., O-H, N-H)
π-π Stacking4-Ethylphenyl ringInteraction with other aromatic systems
Hydrophobic InteractionsEthyl group, propyl chain, phenyl ringAssociation with nonpolar molecules/surfaces
Lewis Base CoordinationNitrogen lone pairBinding to metal ions and other Lewis acids
This table is an illustrative guide to the potential molecular interactions based on the compound's structure.

Q & A

Q. What are the common synthetic routes for (4-Ethylphenyl)methylamine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation or reductive amination. For example, analogous structures like N-(3-methoxypropyl)amine derivatives are synthesized via nucleophilic substitution using 3-methoxypropylamine and halogenated precursors under reflux conditions . Yield optimization requires precise control of temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reactants. Catalytic hydrogenation or sodium cyanoborohydride may be employed for reductive amination, with yields ranging from 50–75% depending on substrate reactivity .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of (4-Ethylphenyl)methylamine?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.8 ppm for CH2_2) and 3-methoxypropyl chain (δ 3.3 ppm for OCH3_3, δ 2.6–3.0 ppm for NH-CH2_2) .
  • FT-IR : Peaks at 3300–3400 cm1^{-1} (N-H stretch) and 1100–1250 cm1^{-1} (C-O-C stretch) validate the amine and methoxy groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 207.3 for C13_{13}H21_{21}NO) confirm the molecular formula .

Q. How does the purity of (4-Ethylphenyl)methylamine impact experimental reproducibility in pharmacological studies?

Impurities (e.g., unreacted precursors or byproducts) can skew bioactivity results. For instance, residual 3-methoxypropylamine may interfere with receptor-binding assays. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) is critical to achieve ≥95% purity, as confirmed by HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of (4-Ethylphenyl)methylamine in transition-metal complexes?

This amine acts as a flexible ligand due to its methoxypropyl chain, which enhances metal coordination. For example, manganese(II) complexes with similar ligands exhibit magnetic anisotropy (μeff_{\text{eff}} ~5.9 μB_B) due to Jahn-Teller distortions, as shown in magnetic susceptibility studies . The ethylphenyl group stabilizes the complex via π-interactions, improving catalytic efficiency in oxidation reactions (e.g., epoxidation of alkenes with turnover numbers >100) .

Q. How do structural modifications to (4-Ethylphenyl)methylamine affect its bioactivity in anticancer assays?

Substituting the ethyl group with electron-withdrawing groups (e.g., -CF3_3) increases cytotoxicity (IC50_{50} values drop from 25 μM to 8 μM in MCF-7 cells). Conversely, replacing the methoxypropyl chain with shorter alkyl groups reduces solubility, diminishing activity . Molecular docking studies suggest the ethylphenyl moiety interacts with hydrophobic pockets in kinase domains, while the methoxy group hydrogen-bonds to active-site residues .

Q. How can researchers resolve contradictions in reported solubility data for (4-Ethylphenyl)methylamine?

Discrepancies arise from solvent polarity and measurement methods. For example:

  • DMSO : Solubility ranges from 50–100 mg/mL due to variations in hygroscopicity .
  • Water : Limited solubility (≤1 mg/mL) is pH-dependent; protonation of the amine group at pH <3 improves solubility by 10-fold .
    Standardized protocols (e.g., shake-flask method at 25°C) and HPLC quantification are recommended for consistency .

Q. What are the key challenges in scaling up the synthesis of (4-Ethylphenyl)methylamine for preclinical studies?

Critical issues include:

  • Byproduct Formation : Over-alkylation generates tertiary amine byproducts; using excess primary amine (1.5 eq) minimizes this .
  • Purification : Large-scale column chromatography is impractical; switching to distillation (bp ~200–220°C under reduced pressure) improves efficiency .
  • Safety : The compound’s flammability (flash point ~90°C) necessitates inert atmosphere handling .

Methodological Guidance

Q. What strategies are recommended for analyzing reaction intermediates in the synthesis of (4-Ethylphenyl)methylamine?

  • TLC Monitoring : Use silica plates with UV detection (Rf_f ~0.4 in ethyl acetate/hexane 1:3) .
  • In Situ IR : Track the disappearance of the carbonyl peak (1700 cm1^{-1}) in reductive amination .
  • Quenching Studies : Halt aliquots at timed intervals and analyze via GC-MS to identify transient intermediates (e.g., imine formation) .

Q. How should researchers design stability studies for (4-Ethylphenyl)methylamine under varying storage conditions?

  • Temperature : Store at –20°C in amber vials; degradation increases by 5%/month at 25°C .
  • pH Stability : Assess via HPLC after 24-hour exposure to buffers (pH 2–9); degradation products (e.g., oxidized amines) form at pH >7 .

Q. What computational methods are suitable for predicting the physicochemical properties of (4-Ethylphenyl)methylamine?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict logP (~2.8) and pKa_a (~9.5) .
  • Molecular Dynamics : Simulate solvation in water/octanol systems to estimate partition coefficients .

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[(4-Ethylphenyl)methyl](3-methoxypropyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.